![molecular formula C33H25N3O6 B12630803 2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine CAS No. 918438-08-1](/img/structure/B12630803.png)
2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine is a synthetic nucleoside analog. This compound is characterized by the presence of a perylene moiety attached to the uridine base via a propynyl linker. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Functionalization: The 5-position of the uridine base is functionalized with a propynyl group.
Coupling Reaction: The propynyl group is then coupled with a perylene-3-carbonyl chloride in the presence of a base to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine has several scientific research applications:
Chemistry: It is used as a probe in studying nucleic acid interactions and dynamics.
Biology: The compound is employed in the investigation of DNA and RNA modifications and their biological implications.
Industry: The compound can be used in the development of fluorescent dyes and sensors due to the fluorescent properties of the perylene moiety.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The perylene moiety also allows for the tracking of the compound within biological systems using fluorescence microscopy.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-ethynyluridine: Another nucleoside analog with a similar structure but lacking the perylene moiety.
5-Bromo-2’-deoxyuridine: A halogenated nucleoside analog used in similar research applications.
2’-Deoxy-5-azacytidine: A nucleoside analog with applications in epigenetic research.
Uniqueness
The uniqueness of 2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine lies in its combination of a nucleoside analog with a fluorescent perylene moiety. This dual functionality allows it to be used both as a therapeutic agent and as a fluorescent probe, providing a versatile tool for scientific research.
Properties
CAS No. |
918438-08-1 |
|---|---|
Molecular Formula |
C33H25N3O6 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]perylene-3-carboxamide |
InChI |
InChI=1S/C33H25N3O6/c37-17-27-26(38)15-28(42-27)36-16-19(31(39)35-33(36)41)7-4-14-34-32(40)25-13-12-24-21-9-2-6-18-5-1-8-20(29(18)21)22-10-3-11-23(25)30(22)24/h1-3,5-6,8-13,16,26-28,37-38H,14-15,17H2,(H,34,40)(H,35,39,41)/t26-,27+,28+/m0/s1 |
InChI Key |
RCKNBEJDVQGHLE-UPRLRBBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


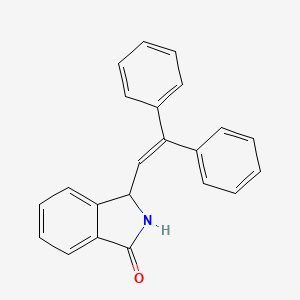
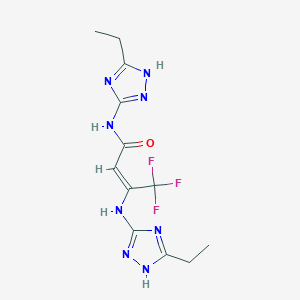
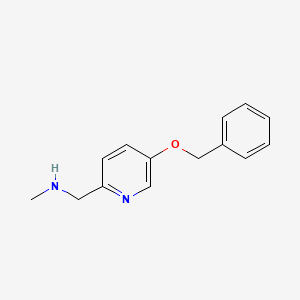
![(4-benzylpiperidin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12630736.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
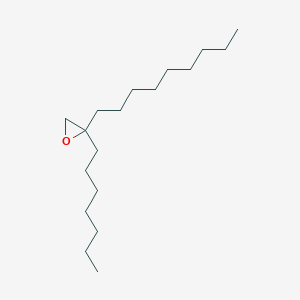
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
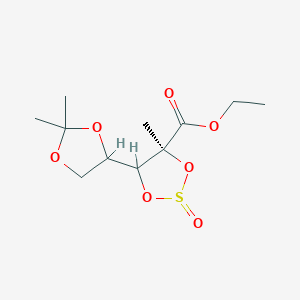
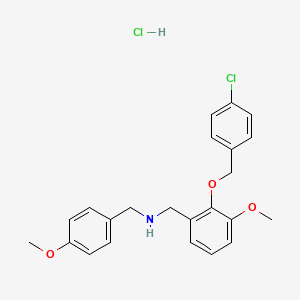
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
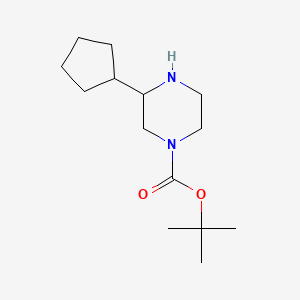
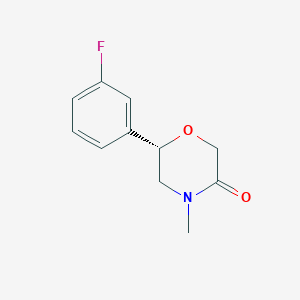
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
